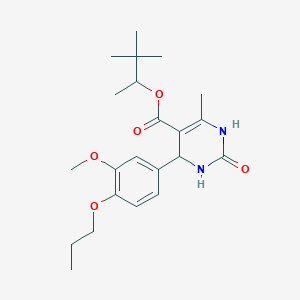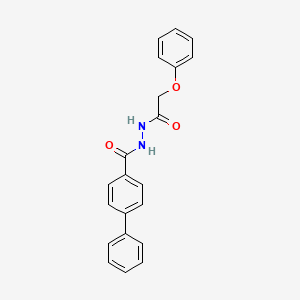![molecular formula C15H15N3O B11103839 N'-[(1E)-1-(4-aminophenyl)ethylidene]benzohydrazide](/img/structure/B11103839.png)
N'-[(1E)-1-(4-aminophenyl)ethylidene]benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(1Z)-1-(4-AMINOPHENYL)ETHYLIDENE]BENZOHYDRAZIDE is a chemical compound with the molecular formula C₁₅H₁₅N₃O. It is a hydrazone derivative, which is a class of compounds known for their diverse biological activities and applications in various fields such as medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1Z)-1-(4-AMINOPHENYL)ETHYLIDENE]BENZOHYDRAZIDE typically involves the condensation reaction between 4-aminobenzaldehyde and benzohydrazide. This reaction is often carried out in the presence of an acid catalyst under reflux conditions. The reaction can be represented as follows:
4-Aminobenzaldehyde+Benzohydrazide→N’-[(1Z)-1-(4-AMINOPHENYL)ETHYLIDENE]BENZOHYDRAZIDE
Microwave-assisted synthesis has also been explored to enhance the reaction rate and yield. This method involves using microwave radiation to heat the reaction mixture, resulting in faster reaction times and higher yields .
Industrial Production Methods
Industrial production of N’-[(1Z)-1-(4-AMINOPHENYL)ETHYLIDENE]BENZOHYDRAZIDE may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be considered for more efficient production.
Chemical Reactions Analysis
Types of Reactions
N’-[(1Z)-1-(4-AMINOPHENYL)ETHYLIDENE]BENZOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Substitution reactions often involve reagents like acyl chlorides and alkyl halides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
N’-[(1Z)-1-(4-AMINOPHENYL)ETHYLIDENE]BENZOHYDRAZIDE has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound exhibits biological activities such as antibacterial and antifungal properties.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N’-[(1Z)-1-(4-AMINOPHENYL)ETHYLIDENE]BENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with biological macromolecules, leading to its biological effects. For example, it can inhibit the activity of certain enzymes or disrupt cellular processes, contributing to its antibacterial and anticancer properties .
Comparison with Similar Compounds
Similar Compounds
2-Amino-N’-[(1Z)-1-(4-chlorophenyl)ethylidene]benzohydrazide: Similar structure with a chlorine substituent.
N’-[(1Z)-1-(4-aminophenyl)ethylidene]-4-(4-ethoxyphenoxymethyl)benzohydrazide: Contains an ethoxyphenoxymethyl group.
Uniqueness
N’-[(1Z)-1-(4-AMINOPHENYL)ETHYLIDENE]BENZOHYDRAZIDE is unique due to its specific structural features, such as the presence of an amino group and its ability to form stable hydrazone linkages
Properties
Molecular Formula |
C15H15N3O |
|---|---|
Molecular Weight |
253.30 g/mol |
IUPAC Name |
N-[(E)-1-(4-aminophenyl)ethylideneamino]benzamide |
InChI |
InChI=1S/C15H15N3O/c1-11(12-7-9-14(16)10-8-12)17-18-15(19)13-5-3-2-4-6-13/h2-10H,16H2,1H3,(H,18,19)/b17-11+ |
InChI Key |
XZCQIXOKVNCVLO-GZTJUZNOSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=CC=C1)/C2=CC=C(C=C2)N |
Canonical SMILES |
CC(=NNC(=O)C1=CC=CC=C1)C2=CC=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amino}-4-oxobutanoic acid](/img/structure/B11103756.png)
![N-[(E)-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxyphenyl}methylidene]-4-(morpholin-4-yl)aniline](/img/structure/B11103760.png)

![Methyl 2-{[4-(diethylamino)phenyl]sulfanyl}-3,3,3-trifluoro-2-(trifluoromethyl)propanoate](/img/structure/B11103765.png)
![3,4-dichloro-N-[5-(1H-indol-3-ylmethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11103766.png)
![N-[(E)-(2,4-dichlorophenyl)methylidene]-4-(8-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)aniline](/img/structure/B11103768.png)
![N'-[(E)-[4-(Benzyloxy)-3-methoxyphenyl]methylidene]-2-methoxy-2-phenylacetohydrazide](/img/structure/B11103769.png)


![4-methoxy-2-[(E)-(2-pyridylhydrazono)methyl]phenol](/img/structure/B11103783.png)
![3-({[3-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]carbonyl}amino)benzoic acid](/img/structure/B11103784.png)
![1,3-dioxo-2-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B11103795.png)
![1-[1,1,1,4,4,5,5,5-Octafluoro-2-(trifluoromethyl)pent-2-en-3-yl]azepan-2-one](/img/structure/B11103801.png)
![Tetra-tert-butyl 2,2'-[6-(methylamino)-1,3,5-triazine-2,4-diyl]bis(nitropropanedioate)](/img/structure/B11103803.png)
